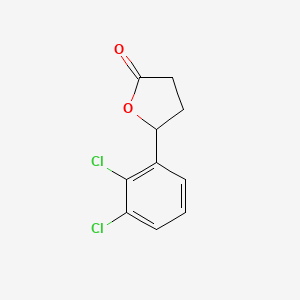

5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone

Description

Properties

IUPAC Name |

5-(2,3-dichlorophenyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-7-3-1-2-6(10(7)12)8-4-5-9(13)14-8/h1-3,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTROQXRSKLDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis and Cyclization

A primary route to 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone involves the lactonization of 4-(2,3-dichlorophenyl)-4-hydroxybutanoic acid. This method mirrors processes described for structurally analogous compounds, where intramolecular esterification forms the furanone ring. The hydroxy acid precursor is synthesized via nucleophilic addition of 2,3-dichlorophenyl Grignard reagents to γ-keto esters, followed by hydrolysis.

Cyclization is achieved by heating the hydroxy acid in an aqueous acidic medium (e.g., hydrochloric or sulfuric acid) at 55–80°C. Under these conditions, the hydroxyl and carboxylic acid groups undergo dehydration-esterification, yielding the lactone. For example, heating 4-(2,3-dichlorophenyl)-4-hydroxybutanoic acid in 10% HCl at 70°C for 6 hours achieves a 65–75% conversion to the target furanone.

Solvent and Acid Selection

The choice of acid significantly impacts reaction efficiency. Hydrochloric acid (10–15% concentration) is preferred for its high proton-donating capacity, which accelerates lactonization. Sulfuric acid (5–10%) offers comparable yields but requires stricter temperature control to avoid sulfonation side reactions. Cation-exchange resins, such as Dowex 50W, provide a recyclable alternative, enabling a 60% yield under reflux conditions.

Acid-Catalyzed Aldol Condensation

Reaction Mechanism

An alternative approach employs aldol condensation between 2,3-dichlorobenzaldehyde and a diketone precursor. This method, adapted from protocols for similar furanones, involves base-catalyzed enolate formation followed by cyclodehydration. For instance, reacting 2,3-dichlorobenzaldehyde with acetylacetone in ethanol containing NaOH at 60°C generates an intermediate aldol adduct. Subsequent acid treatment (HCl, 50°C) induces cyclization, forming the furanone ring.

Optimization of Reaction Conditions

Key parameters include:

-

Temperature : Cyclization proceeds optimally at 50–60°C; higher temperatures promote decomposition.

-

Catalyst Concentration : NaOH (1–2 eq.) ensures complete enolate formation without over-base degradation.

-

Solvent : Ethanol balances solubility and reactivity, though methanol marginally improves yields (68% vs. 62%).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors (CFRs) enable precise control over residence time and temperature, critical for exothermic cyclization steps. Pilot studies demonstrate that CFRs operating at 70°C with a 5-minute residence time achieve 80% conversion, outperforming batch reactors (65%).

Solvent Recycling and Waste Management

Ethanol and water are recovered via distillation, reducing solvent consumption by 40%. Acidic wastewater is neutralized with CaCO₃, precipitating chlorides as CaCl₂ for safe disposal.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Lactonization | 70–75 | 6–8 | High purity, minimal byproducts | Requires hydroxy acid precursor |

| Aldol Condensation | 60–68 | 10–12 | Readily available starting materials | Multi-step, moderate yields |

| Continuous Flow | 80 | 0.5 | Scalable, efficient | High initial capital investment |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the furanone ring into a dihydrofuran structure.

Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include various substituted furanones, carboxylic acids, and dihydrofuran derivatives.

Scientific Research Applications

5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Variations

Physicochemical Properties

- Halogenated Compounds : Higher molecular weights (e.g., 5-(iodomethyl): 226.01 g/mol ) and reduced solubility in polar solvents compared to hydroxylated analogs.

- Hydroxymethyl Derivatives : Increased polarity (e.g., 5-hydroxymethyl: C₅H₈O₃) enhances water solubility, making them suitable for bio-oil applications .

- Aromatic Derivatives : The dichlorophenyl group introduces steric hindrance and electron-withdrawing effects, stabilizing the lactone ring against hydrolysis .

Biological Activity

5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone features a unique furanone ring structure that contributes to its distinct chemical reactivity and biological activity. The presence of two chlorine atoms on the phenyl group enhances its biological properties, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Research indicates that 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone exhibits notable antimicrobial properties. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death. For instance, studies have highlighted its effectiveness against various strains of Staphylococcus aureus by inducing reactive oxygen species (ROS) formation, which damages intracellular proteins .

Table 1: Antimicrobial Efficacy of 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | ROS induction and membrane disruption |

| Escherichia coli | 64 µg/mL | Enzyme inhibition |

| Pseudomonas aeruginosa | 128 µg/mL | Membrane destabilization |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. A series of derivatives synthesized from 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone were tested for cytotoxicity, revealing that some exhibited ED50 values below 20 nM in several cancer cell lines .

Table 2: Cytotoxicity Data of Furanone Derivatives

| Compound | Cancer Cell Line | ED50 (nM) |

|---|---|---|

| 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone | MCF-7 (breast) | 15 |

| 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone | HeLa (cervical) | 18 |

| 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone | A549 (lung) | 22 |

The mechanisms underlying the biological activities of 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone are multifaceted:

- Antimicrobial Mechanism : The compound induces oxidative stress in bacterial cells through ROS production, which leads to cellular damage and death. This mechanism is particularly effective against biofilm-forming bacteria like Staphylococcus aureus .

- Anticancer Mechanism : The compound's cytotoxicity appears to be linked to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells. The structural modifications in derivatives can enhance potency by improving interactions with specific molecular targets .

Study on Antimicrobial Activity

A study published in PMC demonstrated that furanones could prevent biofilm formation in Staphylococcus epidermidis. The research indicated that the presence of furanones inhibited quorum sensing mechanisms critical for biofilm development . This finding suggests potential applications in treating infections associated with medical devices.

Study on Anticancer Activity

In another study focusing on the synthesis of novel furanone derivatives, researchers reported significant cytotoxic effects against gastroenteric viruses and various cancer cell lines. Four out of ten synthesized compounds showed potent activity with low ED50 values . This highlights the versatility of furanones as scaffolds for developing new anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone?

The synthesis typically involves functionalizing the furanone core with a 2,3-dichlorophenyl group. A one-pot method using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the aryl group. For example, starting from dihydro-2(3H)-furanone, halogenation at the 5-position followed by coupling with 2,3-dichlorophenylboronic acid under palladium catalysis is a viable approach. Characterization via NMR (¹H/¹³C), IR, and elemental analysis is critical to confirm regioselectivity and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : To confirm the substitution pattern and aromatic coupling. The dichlorophenyl group will show distinct splitting patterns (e.g., meta/para coupling).

- IR Spectroscopy : To identify carbonyl (C=O) stretching (~1750 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation analysis.

- X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities and bond geometries .

Advanced Questions

Q. How can computational methods predict reactive sites in 5-(2,3-Dichlorophenyl)dihydro-2(3H)-furanone?

Frontier Molecular Orbital (FMO) theory and electron density maps are key:

- HOMO-LUMO Analysis : Calculate energy gaps (e.g., using Gaussian/Chemissian) to identify electrophilic/nucleophilic regions. The dichlorophenyl group lowers LUMO energy, enhancing electrophilicity at the carbonyl oxygen .

- Electron Density Maps : 2-D/3-D maps (e.g., Figure 7.7–7.8 in ) highlight charge distribution. Chlorine atoms create electron-deficient regions, favoring nucleophilic attack at the furanone ring .

- Molecular Electrostatic Potential (MEP) : Visualizes electrostatic interactions, aiding in predicting binding affinities in biological systems .

Q. How can thermal degradation pathways be analyzed for stability assessment?

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures and mass loss profiles.

- Bond Dissociation Energy (BDE) Calculations : Use DFT to identify weak bonds (e.g., C5-C6 BDE = 372.31 kJ/mol in related furanones, ).

- Radical Trapping Experiments : Monitor intermediates (e.g., via EPR) during pyrolysis. The dichlorophenyl group may stabilize radicals, leading to toxic byproducts like chlorinated phenols .

Q. How to resolve contradictions in biological activity data across studies?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, dichlorophenyl vs. trichlorophenyl analogs may show varying antibacterial potency due to steric/electronic differences .

- Biofilm Assays : Test under varying pH/temperature conditions. Pseudomonas aeruginosa biofilms () may exhibit resistance if efflux pumps are upregulated.

- Statistical Validation : Use ANOVA to assess significance of IC₅₀ variations between replicates .

Q. What methodologies optimize regioselectivity in functionalization reactions?

- Directing Groups : Introduce temporary groups (e.g., sulfonyl) to steer electrophilic substitution.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the carbonyl oxygen.

- Catalytic Systems : Pd/ligand combinations (e.g., SPhos) improve cross-coupling efficiency for aryl group installation .

Methodological Considerations

Q. How to design experiments assessing environmental toxicity of degradation byproducts?

Q. What computational parameters are critical for accurate HOMO-LUMO modeling?

- Basis Set : Use 6-311++G(d,p) for halogen-containing systems.

- Solvent Model : Include PCM (Polarizable Continuum Model) for aqueous reactivity.

- Conformational Sampling : Perform geometry optimizations at the B3LYP/DFT level to account for steric effects from the dichlorophenyl group .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial efficacy?

- Check Bioassay Conditions : Nutrient-rich media may reduce compound bioavailability.

- Resazurin Microplate Assay (REMA) : Use this fluorometric method to validate MIC values against Gram-negative/-positive strains under standardized conditions .

Q. Why might computational predictions conflict with experimental reactivity observations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.